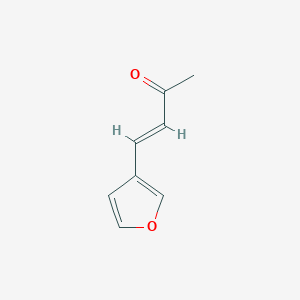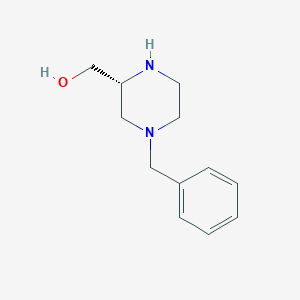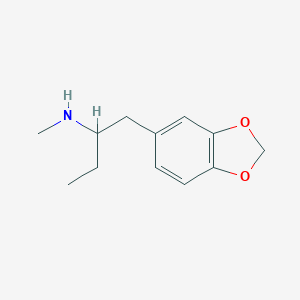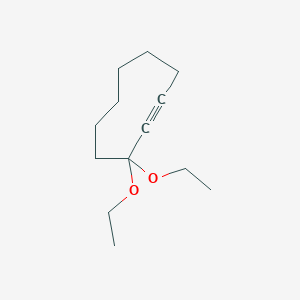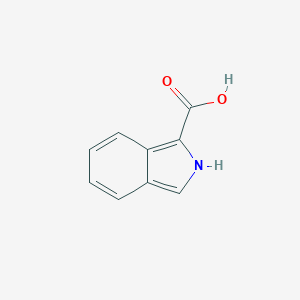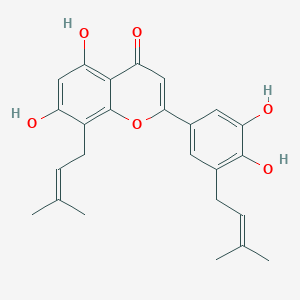
Epimedokoreanin B
科学研究应用
Epimedokoreanin B 具有广泛的科学研究应用:
作用机制
Epimedokoreanin B 通过多种机制发挥其作用:
抑制龈蛋白酶: 它抑制龈蛋白酶的酶活性,龈蛋白酶是由牙龈卟啉单胞菌产生的半胱氨酸蛋白酶。
诱导类凋亡: 在人非小细胞肺癌细胞中,this compound 诱导类凋亡细胞死亡,其特征是细胞质空泡化和内质网应激.
抑制晚期糖基化终产物: 它抑制晚期糖基化终产物的形成,晚期糖基化终产物与糖尿病并发症有关.
生化分析
Biochemical Properties
Epimedokoreanin B has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the activation of STAT3 in human monocyte-derived macrophages (HMDMs) . This suggests that this compound may play a role in modulating the activity of this protein, which is involved in many cellular processes.
Cellular Effects
This compound has been observed to inhibit cell proliferation and migration in both A549 and NCI-H292 cells . It induces cell death that lacks the features of apoptosis, such as chromatin condensation, phosphatidyl serine exposure, and caspase cleavage . This suggests that this compound influences cell function by inducing a unique form of cell death.
Molecular Mechanism
The molecular mechanism of this compound involves endoplasmic reticulum (ER) stress-mediated paraptosis accompanied by autophagosome accumulation . The vacuoles stimulated by this compound predominantly derive from ER and mitochondria dilation, which are the characteristics of paraptosis . ER stress inhibitor 4-phenylbutyric acid (4-PBA) and protein synthesis inhibitor cycloheximide (CHX) treatment antagonized the vacuoles formation as well as cell death induced by this compound, indicating that ER stress was involved in this compound induced paraptosis .
Temporal Effects in Laboratory Settings
It has been observed to inhibit cell proliferation and migration in lung cancer cells .
Dosage Effects in Animal Models
Oral administration of this compound has been shown to inhibit tumor growth in an LM8 tumor-bearing murine model . The specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Given its interactions with STAT3 and its role in ER stress, it is likely that this compound is involved in pathways related to these processes .
Subcellular Localization
The vacuoles stimulated by this compound predominantly derive from ER and mitochondria dilation , suggesting that this compound may localize to these organelles.
准备方法
合成路线和反应条件: Epimedokoreanin B可以通过使用甲醇提取朝鲜淫羊藿来合成。 然后将甲醇提取物进行各种色谱技术分离该化合物 . This compound 的结构通过光谱分析方法和与先前报道的数据进行比较来确认 .
工业生产方法: this compound 的工业生产涉及从朝鲜淫羊藿中进行大规模提取。 植物材料使用甲醇等溶剂进行处理,然后进行柱色谱等纯化步骤以获得纯化合物 .
化学反应分析
反应类型: Epimedokoreanin B 经历各种化学反应,包括:
氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生环氧化物或酮,而还原可能产生醇 .
相似化合物的比较
Epimedokoreanin B 在异戊烯基黄酮类化合物中独树一帜,因为它具有多种生物活性。类似的化合物包括:
木犀草素: this compound 的母体化合物,以其抗炎和抗氧化特性而闻名.
芹菜素: 另一种母体化合物,以其抗癌和抗炎特性而闻名.
淫羊藿苷: 一种相关的异戊烯基黄酮类化合物,具有抗癌和抗炎活性.
脱甲基淫羊藿苷: 另一种具有类似生物活性的相关化合物.
属性
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZMBCVLWOJASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Epimedokoreanin B and where is it found?
A: this compound is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []
Q2: How does this compound exert its anti-tumor effects?
A: Research suggests that this compound inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []
Q3: Can you elaborate on the role of this compound in modulating macrophage activity?
A: this compound exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []
Q4: How does the presence of prenyl groups impact the biological activity of this compound?
A: Studies comparing this compound with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, this compound demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]
Q5: What is the mechanism of action of this compound against Porphyromonas gingivalis?
A: this compound exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []
Q6: Has the anti-tumor activity of this compound been demonstrated in vivo?
A: Yes, oral administration of this compound showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []
Q7: Are there other potential therapeutic applications for this compound being investigated?
A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that this compound might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.
Q8: What analytical techniques are used to characterize and quantify this compound?
A: Researchers employ a combination of techniques to identify and quantify this compound. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



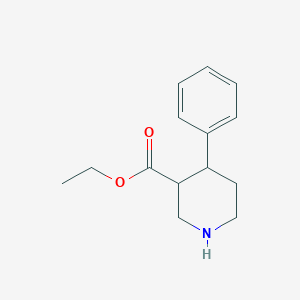

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)
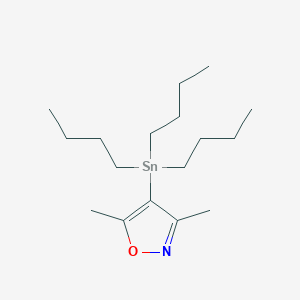


![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
